![molecular formula C11H15ClN2O2 B11720863 Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate](/img/structure/B11720863.png)
Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate
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Overview
Description
tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups in peptide synthesis. This particular compound features a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate typically involves the reaction of 6-chloro-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution: Substituted pyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
Chemistry:
Protecting Group: The tert-butyl carbamate group is commonly used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions.
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Carbamate derivatives are explored for their potential pharmacological activities, including as enzyme inhibitors and antimicrobial agents.
Industry:
Agriculture: Carbamates are used in the formulation of pesticides and herbicides.
Materials Science: They are used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis, where the protecting group prevents unwanted reactions at the amine site during the synthesis process.
Comparison with Similar Compounds
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl N-(6-chloropyridin-3-yl)carbamate
- tert-butyl N-(6-chloro-4-methylpyridin-3-yl)carbamate
Uniqueness:
- tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate is unique due to the presence of the 2-methyl group on the pyridine ring, which can influence its reactivity and steric properties compared to other similar compounds.
- The specific substitution pattern on the pyridine ring can affect the compound’s electronic properties and its interactions with other molecules.
This detailed article provides a comprehensive overview of tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl 6-chloro-2-methylpyridin-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 228.68 g/mol
- CAS Number : 171178-45-3
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. This mechanism is crucial for its potential application as a therapeutic agent.
- Interaction with Receptors : The compound may bind to specific receptors, influencing signaling pathways involved in disease processes.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit significant antimicrobial properties, potentially inhibiting bacterial growth through interference with essential metabolic pathways.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 14 | 64 µg/mL |
These results indicate the compound's potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxic activity.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 5.2 |
MCF7 (Breast cancer) | 3.8 |
A549 (Lung cancer) | 4.5 |
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase .
Case Study 1: Antimicrobial Efficacy
A recent study explored the efficacy of this compound against multidrug-resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
Case Study 2: Cancer Cell Response
In another investigation focused on cancer treatment, researchers treated MCF7 cells with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting a promising avenue for further development as an anticancer agent .
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
MYGWWTMDOISGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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